molecular formula C21H19F3N4O B4306880 N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4306880
M. Wt: 400.4 g/mol
InChI Key: HZXGFFPXMXJYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[15-a]pyrimidine core

Properties

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c1-5-20(4,6-2)27-19(29)15-12-25-28-17(21(22,23)24)11-16(26-18(15)28)14-9-7-13(3)8-10-14/h1,7-12H,6H2,2-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXGFFPXMXJYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[15-a]pyrimidine core, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the carboxamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism of action of N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE: shares structural similarities with other pyrazolo[15-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-METHYLPENT-1-YN-3-YL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.